1-methyl-1H-1,3-benzodiazol-5-yl 2-chlorobenzoate
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Overview
Description
1-Methyl-1H-1,3-benzodiazol-5-yl 2-chlorobenzoate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 2-chlorobenzoate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Methyl-1H-1,3-benzodiazol-5-yl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
1-Methyl-1H-1,3-benzodiazol-5-yl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives, which are valuable in drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,3-benzodiazol-5-yl 2-chlorobenzoate involves its interaction with specific molecular targets. In biological systems, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, leading to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
1-Methyl-1H-1,3-benzodiazol-5-yl 2-chlorobenzoate can be compared with other benzimidazole derivatives such as:
- 1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
- Methyl [(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amine
- {1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
These compounds share a similar benzimidazole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-18-9-17-13-8-10(6-7-14(13)18)20-15(19)11-4-2-3-5-12(11)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWNJHQYBQHXJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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